N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde
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Overview
Description
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde, also known as diethylenetriamine, is an organic compound with the molecular formula C4H13N3. It is a colorless or pale yellow liquid with a strong ammonia-like odor. This compound is widely used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde can be synthesized through the ammonolysis of 1,2-dichloroethane. The reaction involves heating 1,2-dichloroethane with ammonia at temperatures between 150-250°C and pressures around 392.3 kPa. The reaction mixture is then neutralized with a base, and the product is purified by distillation .
Industrial Production Methods
In industrial settings, the production of N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde follows a similar process. The reaction is carried out in a tubular reactor, and the product is obtained by distillation after neutralization and removal of by-products .
Chemical Reactions Analysis
Types of Reactions
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides and nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde has numerous applications in scientific research:
Chemistry: Used as a chelating agent and in the synthesis of polymers and resins.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of epoxy resins, lubricants, and as a curing agent for adhesives.
Mechanism of Action
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde involves its ability to form stable complexes with metal ions. This property makes it an effective chelating agent. It can also interact with biological molecules, such as proteins and enzymes, by forming hydrogen bonds and ionic interactions .
Comparison with Similar Compounds
Similar Compounds
Triethylenetetramine: Another polyamine with similar chelating properties.
Ethylenediamine: A simpler diamine with fewer functional groups.
Tetraethylenepentamine: A larger polyamine with more complex structure and higher chelating capacity.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde is unique due to its balance of reactivity and stability. Its ability to form stable complexes with metal ions while maintaining a relatively simple structure makes it versatile for various applications .
Properties
CAS No. |
68478-67-1 |
---|---|
Molecular Formula |
C5H15N3O |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde |
InChI |
InChI=1S/C4H13N3.CH2O/c5-1-3-7-4-2-6;1-2/h7H,1-6H2;1H2 |
InChI Key |
QWKQSQDBKIRFCZ-UHFFFAOYSA-N |
Canonical SMILES |
C=O.C(CNCCN)N |
Related CAS |
70750-07-1 52470-47-0 |
Origin of Product |
United States |
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